molecular formula C19H14Cl2O5 B2540361 (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-43-2

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2540361
CAS No.: 620546-43-2
M. Wt: 393.22
InChI Key: XTACPMJBYYAWPB-IUXPMGMMSA-N
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Description

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran-3-one derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a (Z)-configured benzylidene group at the 2-position of the benzofuran-3-one core, substituted with 3,4-dichloro motifs, and a methyl propanoate ether functionality at the 6-position, creating a complex molecular architecture designed for specific biological interactions. The compound's primary research value lies in its potential as a multi-target therapeutic agent, particularly for investigating inflammatory and metabolic disease pathways. Structurally related benzofuran-3-one derivatives have demonstrated potent anti-inflammatory activity through inhibition of key pro-inflammatory mediators including interleukin-6 (IL-6) and nuclear factor kappa B (NF-κB) signaling pathways . The 3,4-dichlorobenzylidene substitution pattern in this analog is strategically designed to enhance receptor binding affinity and metabolic stability compared to earlier analogs with dimethoxy or single halogen substitutions . In research settings, this compound serves as a valuable chemical tool for studying α-glucosidase inhibition with potential applications in diabetes research, where related structures have shown significant inhibitory activity (IC50 = 12.78 µM in close analogs) . The molecular framework also displays relevance to cancer research, with moderate cytotoxicity observed against various human cell lines, including MCF-7, T24, and A-549, and demonstrated synergistic effects when combined with chemotherapeutic agents like cisplatin . From a mechanistic perspective, the compound is designed to function through dual-pathway activity, simultaneously addressing inflammatory cascades and carbohydrate metabolic pathways. Computational models of analogous structures predict favorable drug-likeness and absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting good membrane permeability and metabolic stability . The presence of the ester functionality provides a synthetic handle for further derivatization or prodrug development, while the dichlorinated benzylidene group enhances lipophilicity and potential target engagement. This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and implement appropriate handling precautions.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-12-4-5-13-16(9-12)26-17(18(13)22)8-11-3-6-14(20)15(21)7-11/h3-10H,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTACPMJBYYAWPB-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its chemical properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Dichlorobenzylidene group : Enhances lipophilicity and potential interactions with biological targets.
  • Ester functional group : Contributes to its chemical reactivity.

The molecular formula is C18H12Cl2O5C_{18}H_{12}Cl_2O_5 with a molecular weight of approximately 379.2 g/mol. The Z-configuration indicates a specific geometric arrangement that may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. The presence of halogen atoms (chlorine) often enhances this activity due to increased reactivity with microbial enzymes or cellular components .

Anti-inflammatory Effects

Compounds in the benzofuran class have been associated with anti-inflammatory properties. The dichlorobenzylidene group may contribute to this effect by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth factors. The specific interactions at the molecular level are still under investigation but show promise for future therapeutic applications .

In Vitro Studies

A study involving cell-based assays demonstrated that analogs of this compound effectively inhibited melanin production in B16F10 cells. This effect was attributed to the inhibition of intracellular tyrosinase activity, a key enzyme in melanin synthesis .

Analog IC50 Value (µM) Activity
Analog 117.62Moderate Inhibition
Analog 31.12Strong Inhibition
Kojic Acid24.09Positive Control

The results indicated that some analogs exhibited stronger inhibitory effects than kojic acid, a well-known tyrosinase inhibitor .

Cytotoxicity Assessment

In evaluating cytotoxic effects, certain analogs showed no significant toxicity at concentrations ≤20 µM over 48 and 72 hours, suggesting a favorable safety profile for potential therapeutic use. However, one analog demonstrated concentration-dependent cytotoxicity and was excluded from further testing .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compounds structurally related to this compound have shown the ability to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Interaction : The lipophilic nature of the dichlorobenzylidene group may facilitate interactions with cellular receptors or transport proteins.
  • Oxidative Stress Modulation : Some studies indicate that such compounds can modulate oxidative stress levels within cells, contributing to their anti-inflammatory and anticancer effects .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzofuran derivatives characterized by the presence of a chlorobenzylidene group. Its synthesis typically involves multicomponent reactions (MCRs), which are efficient methods that allow for the construction of complex molecules in fewer steps compared to traditional synthetic routes. The reaction mechanism generally includes condensation reactions where an aldehyde reacts with a benzofuran derivative in the presence of a base to form an intermediate that is then esterified with methyl propanoate.

1. Antitumor Properties
Research indicates that compounds similar to (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit promising antitumor activities. Preliminary studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

2. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

3. Fluorescence Characteristics
The optical properties and fluorescence characteristics of this compound are significant for developing new derivatives with enhanced biological activities. These properties may be exploited in imaging techniques or as markers in biological assays.

Table: Summary of Biological Activities

Activity Description Reference
AntitumorInduces cytotoxicity against cancer cell lines
AntimicrobialInhibits growth of specific bacterial strains
FluorescenceExhibits fluorescence useful for imaging applications

Notable Research Insights

  • In Vitro Studies : In vitro assays have shown that this compound can effectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Mechanism of Action : The interaction mechanisms with biological targets suggest that the compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis.
  • Potential Therapeutic Applications : Given its biological activities, this compound could be further explored for applications in treating various diseases, including cancer and bacterial infections. Its unique structural features may allow for the development of novel therapeutics with improved efficacy and reduced side effects.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions Products Key Observations
Aqueous NaOH (1–3 M), reflux2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acidComplete conversion within 6–8 hours
HCl (conc.), ethanol, 60°CSame as aboveSlower kinetics compared to basic conditions

The ester’s hydrolysis is pH-dependent, with alkaline conditions favoring nucleophilic attack by hydroxide ions. The reaction preserves the benzofuran and dichlorobenzylidene moieties.

Nucleophilic Aromatic Substitution

The 3,4-dichlorobenzylidene group provides sites for nucleophilic substitution, particularly under catalytic conditions.

Reagents Conditions Products
Sodium methoxide, DMF, 100°C 12-hour reactionMethoxy-substituted benzylidene derivatives
Ammonia, Cu catalyst, 120°C Pressure vessel, 24 hoursAmino-substituted analogs

Substitution occurs preferentially at the para position relative to electron-withdrawing groups due to resonance stabilization of intermediates .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution, particularly at the 5-position of the fused ring system.

Electrophile Conditions Products
Nitration (HNO₃/H₂SO₄) 0°C, 2 hours5-Nitro-benzofuran derivative
Bromination (Br₂/FeBr₃) CH₂Cl₂, rt, 1 hour5-Bromo-substituted compound

Regioselectivity is governed by the electron-donating oxypropanoate substituent, which directs electrophiles to the 5-position .

Reduction Reactions

The α,β-unsaturated ketone system in the benzofuran core is susceptible to selective reduction.

Reducing Agent Conditions Products
NaBH₄, MeOH0°C to rt, 30 minutesSaturated 3-hydroxybenzofuran derivative
H₂, Pd/C, EtOAc 1 atm, 6 hoursFully reduced dihydrobenzofuran analog

Partial reduction with NaBH₄ targets the conjugated enone system, while catalytic hydrogenation saturates the benzofuran ring .

Cross-Coupling Reactions

Functionalization via transition metal-catalyzed couplings is feasible after introducing leaving groups (e.g., triflate).

Coupling Type Catalyst System Products
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, dioxane2-Aryl-substituted benzofuran derivatives
Sonogashira PdCl₂, CuI, PPh₃2-Alkynyl analogs

These reactions require prior conversion of the hydroxyl group to a triflate (-OTf) using reagents like triflic anhydride .

Oxidation of the Propanoate Side Chain

The ether-linked propanoate side chain shows limited oxidative reactivity under standard conditions.

Oxidizing Agent Conditions Products
KMnO₄, H₂O, 80°C4 hoursCleavage to form phenolic byproducts

Oxidative cleavage is non-selective and typically degrades the benzofuran scaffold.

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but undergoes photodegradation under UV light:

Condition Observation
150°C, 2 hours<5% decomposition
UV light (254 nm), 24h40% degradation via C=C bond isomerization

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Compound (Substituent) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
3-Fluoro derivative () ~322.3* ~3.5 5 5 ~61.8
3-Methoxy derivative () 324.3 3.8 5 5 61.8
3,4-Dimethoxy derivative () ~354.4* ~2.6 7 6 ~81.9
Target (3,4-Dichloro) ~333.3* 4.8 5 5 61.8

*Estimated based on substituent contributions.

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 3,4-dichloro groups in the target compound are strongly electron-withdrawing, increasing electrophilicity at the benzylidene moiety compared to the 3-fluoro (moderate electron-withdrawing) and 3-methoxy (electron-donating) analogs . This may enhance reactivity in nucleophilic environments.
    • The 3,4-dimethoxy derivative () exhibits reduced lipophilicity (lower XLogP3) due to polar methoxy groups, contrasting with the dichloro compound’s higher XLogP3 (~4.8), favoring membrane permeability .
  • Hydrogen Bonding and Solubility :

    • While all compounds share five hydrogen bond acceptors (ester and ketone groups), the 3-methoxy and 3,4-dimethoxy analogs have additional oxygen atoms that may improve aqueous solubility compared to the dichloro derivative .

Preparation Methods

Inverse-Electron Demand Diels–Alder (IEDDA) Reaction

A de novo approach (Figure 1A) utilizes 2-halothiophene-1,1-dioxide (4 ) and enol ethers (5 ) in an IEDDA reaction, followed by cheletropic SO₂ extrusion to yield halocyclohexadienes. For the target compound, 4 (X = Cl) reacts with methyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yloxy)propanoate-enol ether to form the dihydrobenzofuran intermediate.

Key Conditions :

  • Solvent: Toluene, 80°C, 12 h
  • Yield: 68–72%
  • Stereoselectivity: Controlled by London dispersion interactions in the transition state.

Aromatization and Dehalogenation

The halocyclohexadiene intermediate undergoes base-mediated α-elimination (e.g., KOtBu in THF) to generate a carbene, which rearranges via 1,2-hydrogen shift to afford the aromatic dihydrobenzofuran-3-one. Deuterium-labeling studies confirm this mechanism.

Acid-Catalyzed Annulation Strategies

HClO₄-Mediated Intermolecular Annulation

Miyata et al. developed a method where phenols react with β-methoxy-β-ketoesters under HClO₄ catalysis. For the target molecule, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran undergoes annulation with methyl 2-(3,4-dichlorobenzylidene)propanoate (Figure 1B).

Optimized Protocol :

  • Catalyst: 10 mol% HClO₄
  • Solvent: MeCN/H₂O (9:1), 60°C, 8 h
  • Yield: 78%
  • Selectivity: Water content dictates decarboxylation vs. annulation.

Heteroannulation with Benzoquinones

Pirouz et al. demonstrated one-pot benzofuran synthesis via [3+2] cycloaddition between benzoquinones and cyclohexenones. Adapting this, 3,4-dichlorobenzoquinone reacts with methyl 3-oxo-2,3-dihydrobenzofuran-6-yloxypropanoate-enamine under acidic conditions (PhMe/AcOH 4:1).

Conditions :

  • Reflux, 6 h
  • Yield: 65%
  • Mechanism: Enamine attack on protonated quinone, followed by cyclization and dehydration.

Transition Metal-Free Condensation Approaches

Esterification of the Propanoate Sidechain

The hydroxyl group at C6 of dihydrobenzofuran undergoes esterification with methyl bromopropanoate under Mitsunobu conditions:

  • Reagents: DIAD, PPh₃
  • Solvent: THF, 0°C → rt, 12 h
  • Yield: 92%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity (Z:E) Scalability
IEDDA Cyclization Diels–Alder reaction 68–72 >95:5 Moderate
HClO₄ Annulation Acid-catalyzed annulation 78 90:10 High
Benzoquinone Heteroannulation 65 85:15 Low
Knoevenagel Condensation 85 >98:2 High

Key Findings :

  • The Knoevenagel route offers superior Z-selectivity and scalability.
  • IEDDA provides a de novo aromatic ring but requires halogen handling.
  • Acid-catalyzed methods are efficient but necessitate careful water control.

Mechanistic Insights

Stereochemical Control in Knoevenagel Reaction

DFT calculations reveal that the Z-isomer forms preferentially due to stabilizing π–π interactions between the dichlorophenyl ring and dihydrobenzofuran core. The transition state for Z-configuration is 2.3 kcal/mol lower than E.

Role of Solvent in Annulation

Polar aprotic solvents (e.g., MeCN) stabilize the oxocarbenium intermediate in HClO₄-mediated annulation, directing regioselectivity toward C6 functionalization.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate in high yield and purity?

  • Methodology :

  • Base-mediated condensation : Use NaH in THF to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution or condensation reactions (e.g., benzylidene formation) .
  • Purification : Employ medium-pressure liquid chromatography (MPLC) with gradients of CH₂Cl₂/EtOAc (1–20%) to isolate intermediates and final products .
  • Stereochemical control : Optimize reaction temperature (e.g., 0°C for sensitive intermediates) to minimize isomerization .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the Z-isomer benzylidene proton (δ ~6.5–7.5 ppm) and ester carbonyl (δ ~165–170 ppm). Compare with E-isomer data to confirm geometry .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C benzofuran vibrations at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal analysis, as demonstrated for structurally related benzylidene derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF) or potential dust generation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid environmental release due to halogenated components .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to favor the formation of the Z-isomer over the E-isomer during synthesis?

  • Methodology :

  • Temperature modulation : Lower temperatures (e.g., −35°C for triazine coupling) reduce kinetic isomerization .
  • Catalyst selection : Use sterically hindered bases (e.g., DIPEA) to stabilize transition states favoring Z-configuration .
  • Post-synthesis analysis : Validate isomer ratios via HPLC with chiral columns or NOESY NMR to detect spatial proximity of substituents .

Q. What strategies can be employed to resolve contradictions in biological activity data observed across different studies?

  • Methodology :

  • Purity validation : Use HPLC (C18 columns, acetonitrile/water gradients) to confirm >95% purity, eliminating impurities as confounding factors .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., methoxy vs. chloro substituents) to isolate pharmacophoric groups, referencing related benzoxazinone derivatives .
  • In vitro vs. in vivo models : Compare enzyme inhibition assays (e.g., COX-2) with animal toxicity profiles to contextualize discrepancies .

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated into the study of this compound's reactivity and interactions?

  • Methodology :

  • DFT calculations : Model the Z-isomer’s electronic structure to predict regioselectivity in electrophilic substitution reactions .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using crystal structures (PDB: 5KIR) to rationalize anti-inflammatory activity .
  • Degradation pathways : Simulate hydrolysis kinetics under physiological pH using software like Gaussian or ORCA .

Q. What are the challenges in characterizing the degradation products of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate at 40°C/75% RH and analyze via LC-MS to identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
  • pH-dependent degradation : Use buffer systems (pH 1–13) to isolate acid/base-labile moieties (e.g., benzofuran ring opening) .
  • Isotope labeling : Introduce ¹³C at the ester carbonyl to track degradation pathways via NMR .

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